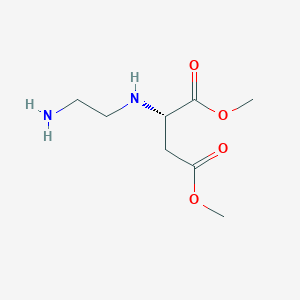
Dimethyl N-(2-aminoethyl)-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl N-(2-aminoethyl)-L-aspartate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a dimethyl group attached to the nitrogen atom of the aminoethyl side chain, which is further connected to the L-aspartate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl N-(2-aminoethyl)-L-aspartate typically involves the reaction of L-aspartic acid with dimethylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process can be summarized as follows:
Starting Materials: L-aspartic acid, dimethylamine, ethylene oxide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C. A catalyst such as sodium hydroxide may be used to facilitate the reaction.
Procedure: L-aspartic acid is dissolved in water, and dimethylamine is added to the solution. Ethylene oxide is then introduced slowly while maintaining the temperature. The reaction mixture is stirred for several hours until the completion of the reaction.
Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Advanced purification techniques such as crystallization and chromatography are employed to achieve the desired quality.
化学反応の分析
Types of Reactions
Dimethyl N-(2-aminoethyl)-L-aspartate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under mild conditions.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in the presence of bases such as triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Dimethyl N-(2-aminoethyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Studied for its role in biochemical pathways and as a potential neurotransmitter analog.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Dimethyl N-(2-aminoethyl)-L-aspartate involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling. The compound may also modulate enzyme activity and affect metabolic processes.
類似化合物との比較
Similar Compounds
N-Methyl-D-aspartate (NMDA): A well-known neurotransmitter analog with similar structural features.
L-Glutamate: An amino acid neurotransmitter with comparable functional groups.
Dimethylglycine: A related compound with a dimethyl group attached to the glycine backbone.
Uniqueness
Dimethyl N-(2-aminoethyl)-L-aspartate is unique due to its specific structural configuration and the presence of both dimethyl and aminoethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
188774-25-6 |
|---|---|
分子式 |
C8H16N2O4 |
分子量 |
204.22 g/mol |
IUPAC名 |
dimethyl (2S)-2-(2-aminoethylamino)butanedioate |
InChI |
InChI=1S/C8H16N2O4/c1-13-7(11)5-6(8(12)14-2)10-4-3-9/h6,10H,3-5,9H2,1-2H3/t6-/m0/s1 |
InChIキー |
PYEIWBQIYDYUQW-LURJTMIESA-N |
異性体SMILES |
COC(=O)C[C@@H](C(=O)OC)NCCN |
正規SMILES |
COC(=O)CC(C(=O)OC)NCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-oxa-3,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),4,7,9,11,14,16-octaene](/img/structure/B12566328.png)
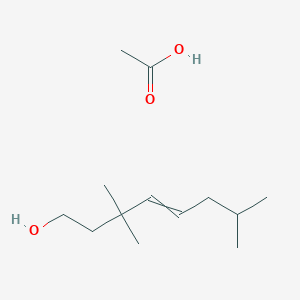

![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
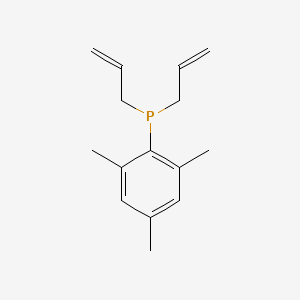
![4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine](/img/structure/B12566371.png)
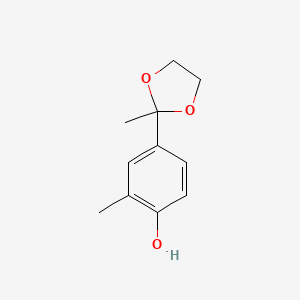
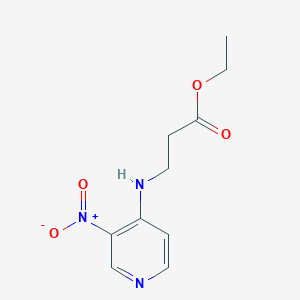
![4-Propyl-4'-[4-(trifluoromethoxy)cyclohexyl]biphenyl](/img/structure/B12566378.png)
![Diethyl {[4-(bromomethyl)phenyl]methyl}propanedioate](/img/structure/B12566381.png)
![2-{2-[4-(2-Hydroxyethoxy)benzene-1-sulfonyl]phenoxy}ethan-1-ol](/img/structure/B12566386.png)

![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)

